3-(Pentafluorosulfanyl)benzaldehyde

Lipophilicity Drug Design Physicochemical Properties

3-(Pentafluorosulfanyl)benzaldehyde is a meta-substituted aryl aldehyde featuring the pentafluorosulfanyl (SF5) group, a fluorinated moiety recognized for its exceptional electronegativity, high lipophilicity, and distinct steric profile. With a molecular formula of C7H5F5OS and a molecular weight of 232.17 g/mol, this compound serves as a versatile electrophilic building block in organic synthesis, particularly for constructing SF5-containing diarylmethanols, heterocycles, and other complex scaffolds.

Molecular Formula C7H5F5OS
Molecular Weight 232.17 g/mol
CAS No. 401892-80-6
Cat. No. B1598041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pentafluorosulfanyl)benzaldehyde
CAS401892-80-6
Molecular FormulaC7H5F5OS
Molecular Weight232.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=O
InChIInChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-5H
InChIKeyAPFMXGBPENUHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pentafluorosulfanyl)benzaldehyde (CAS 401892-80-6) – Procurement-Ready SF5-Aromatic Aldehyde Building Block


3-(Pentafluorosulfanyl)benzaldehyde is a meta-substituted aryl aldehyde featuring the pentafluorosulfanyl (SF5) group, a fluorinated moiety recognized for its exceptional electronegativity, high lipophilicity, and distinct steric profile [1]. With a molecular formula of C7H5F5OS and a molecular weight of 232.17 g/mol, this compound serves as a versatile electrophilic building block in organic synthesis, particularly for constructing SF5-containing diarylmethanols, heterocycles, and other complex scaffolds [2].

3-(Pentafluorosulfanyl)benzaldehyde Cannot Be Replaced by CF3 or Other Isomeric Analogs Without Consequence


The pentafluorosulfanyl (SF5) group imparts a unique combination of electronic, steric, and lipophilic properties that cannot be replicated by the more common trifluoromethyl (CF3) substituent or by the para-positional isomer. While CF3 is widely employed in medicinal chemistry, SF5 offers significantly higher lipophilicity (ΔLogP ≈ +1.6 units) and a larger steric footprint, which can alter binding conformations and metabolic stability in ways that CF3 cannot mimic [1]. Furthermore, the meta- and para-isomers of pentafluorosulfanylbenzaldehyde exhibit measurable differences in reaction yields and enantioselectivities in metal-catalyzed transformations, making positional substitution a critical variable in synthetic route design [2].

3-(Pentafluorosulfanyl)benzaldehyde – Quantified Differentiation Against Closest Analogs


Lipophilicity Advantage: SF5 vs. CF3 in Meta-Position

3-(Pentafluorosulfanyl)benzaldehyde exhibits a computed logP of 4.1565, compared to a logP of approximately 2.5-2.6 for 3-(trifluoromethyl)benzaldehyde [1]. This difference of approximately +1.6 log units translates to a nearly 40-fold increase in partition coefficient, indicating substantially higher lipophilicity for the SF5-containing compound.

Lipophilicity Drug Design Physicochemical Properties

Comparative Reactivity in Metal-Catalyzed Diarylmechanol Synthesis: Meta vs. Para Isomer

In the racemic and enantioselective metal-catalyzed addition of arylboronic acids to pentafluorosulfurbenzaldehydes, 4-(pentafluorosulfur)benzaldehyde generally provided slightly better yields than 3-(pentafluorosulfur)benzaldehyde under identical reaction conditions [1]. This positional effect must be accounted for when designing synthetic routes.

Synthetic Methodology Catalysis Fluorinated Building Blocks

Electron-Withdrawing Strength: SF5 vs. CF3 Group Electronegativity

Core-ionization energy measurements establish that the SF5 and CF3 groups possess comparable electronegativities, with both approximating that of bromine when assessed by Pauling electronegativity, yet exhibiting electronegativity comparable to fluorine when evaluated by acidity effects [1]. Critically, SF5 and CF3 show a more distance-independent electron-withdrawing effect compared to fluorine, which exerts a strong local effect that attenuates rapidly with distance.

Electronic Effects Substituent Constants Reactivity

Steric Demand and Conformational Control: SF5 vs. CF3

The SF5 group presents a significantly larger steric demand than the CF3 group, with a geometry characterized by a pyramidal electron density distribution around sulfur, in contrast to the inverted cone of density of the CF3 group [1]. This steric difference dramatically affects the conformation of small molecules by encumbering rotational freedom [2].

Steric Effects Conformational Analysis Molecular Design

Mukaiyama Aldol Reaction Substrate Scope: Meta-SF5 Benzaldehyde vs. Para-Electron-Donating Benzaldehydes

In silicon-mediated Mukaiyama aldol reactions with octyl pentafluoro-λ6-sulfanylacetate, meta-substituted benzaldehydes (including 3-SF5-benzaldehyde) successfully yielded syn-α-SF5-β-hydroxyalkanoic acid esters [1]. In contrast, p-methyl-, p-methoxy-, and p-ethoxybenzaldehydes (electron-donating para-substituents) led exclusively to aldol condensation products with (E)-configured double bonds in only 30-40% yields, representing a fundamentally different reaction outcome.

C-C Bond Formation Aldol Reaction Diastereoselectivity

3-(Pentafluorosulfanyl)benzaldehyde – Recommended Application Scenarios for Procurement and Synthesis


Synthesis of SF5-Containing Diarylmechanols via Metal-Catalyzed Addition

This compound is a proven substrate for Pd-catalyzed and Ru-catalyzed enantioselective addition of arylboronic acids, yielding SF5-containing diarylmethanols in up to 94% yield and 98% ee. While yields are slightly lower than the para isomer, the meta isomer is essential when para substitution is synthetically inaccessible or when meta-substituted pharmacophores are targeted [1].

Construction of 3-SF5-Substituted Quinolin-2-ones, Quinolines, and Pyridin-2-ones

3-(Pentafluorosulfanyl)benzaldehyde serves as a precursor to SF5-containing heterocycles of significant interest in drug discovery. The aldehyde functionality enables condensation with appropriate amines and enolates to generate previously unreported 3-SF5-heterocyclic scaffolds, for which physicochemical properties have been systematically compared to CF3 and tert-butyl analogs [2].

Lipophilicity-Driven Lead Optimization in Medicinal Chemistry

With a logP of 4.16—approximately 1.6 units higher than its CF3 counterpart—this compound enables the introduction of substantially increased lipophilicity without enlarging molecular weight or adding additional heteroatoms. This property is valuable for optimizing membrane permeability, blood-brain barrier penetration, and tissue distribution profiles of drug candidates where increased hydrophobicity is required .

Conformational Restriction and Steric Shielding in Bioactive Molecule Design

The larger steric demand and pyramidal geometry of the SF5 group relative to CF3 provide unique conformational control, restricting rotational freedom and shielding adjacent functional groups from metabolic enzymes. This makes 3-(pentafluorosulfanyl)benzaldehyde a strategic building block for designing metabolically stable analogs of CF3-containing lead compounds [3].

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